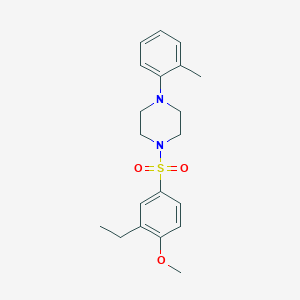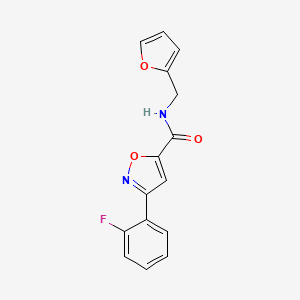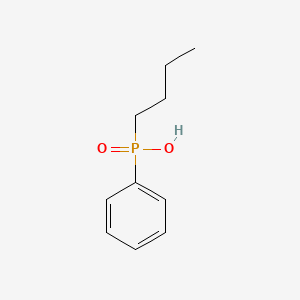![molecular formula C17H16N4O3S2 B4750211 N-[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B4750211.png)
N-[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Overview
Description
N-[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Sulfamoylanilino Group: The sulfamoylanilino group can be introduced through a nucleophilic substitution reaction where a sulfamoyl chloride reacts with an aniline derivative.
Acetylation: The final step involves the acetylation of the phenyl ring to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl]acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in microorganisms and cancer cells.
Receptor Binding: It can bind to specific receptors on the cell surface, blocking or activating signaling pathways that regulate cell growth and survival.
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: Another thiazole derivative with antimicrobial properties.
Ritonavir: A thiazole-containing antiretroviral drug.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
N-[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl]acetamide is unique due to its combination of a thiazole ring with a sulfamoylanilino group and an acetamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-11(22)19-13-4-2-12(3-5-13)16-10-25-17(21-16)20-14-6-8-15(9-7-14)26(18,23)24/h2-10H,1H3,(H,19,22)(H,20,21)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWPTSZSZJRIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-dihydro-1H-inden-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4750128.png)
![2-[(2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide](/img/structure/B4750136.png)
![2-bromo-N-{[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4750148.png)
![butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4750155.png)



![[2-(Phenylcarbamoyl)phenyl] 4-chlorobenzenesulfonate](/img/structure/B4750195.png)
![4-[4-(allyloxy)benzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4750201.png)
![2-[(3-chloro-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B4750209.png)
![ethyl 2-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4750218.png)
![3-[(5-chloro-2-ethoxyphenyl)methylsulfanyl]-5-(2-ethoxyphenyl)-1H-1,2,4-triazole](/img/structure/B4750226.png)

![2-[(2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE](/img/structure/B4750234.png)
